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Compound of Interest

Compound Name: H-L-Ile-Amc TFA

Cat. No.: B070696 Get Quote

For immediate release: This document provides a comprehensive technical overview of the

fluorogenic aminopeptidase substrate, L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate

salt (H-L-Ile-Amc TFA). It is intended for researchers, scientists, and drug development

professionals utilizing this compound in enzymatic assays and high-throughput screening.

Core Chemical and Physical Properties
H-L-Ile-Amc TFA is a synthetic compound widely used as a substrate for the detection of

aminopeptidase activity. The molecule consists of the amino acid L-isoleucine linked via an

amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA)

salt form enhances its solubility and stability.

Table 1: Physicochemical Properties of H-L-Ile-Amc TFA
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Property Value Reference

Chemical Name

L-Isoleucine 7-amido-4-

methylcoumarin

trifluoroacetate salt

[1]

Molecular Formula C₁₈H₂₁F₃N₂O₅ [1]

Formula Weight 402.37 g/mol [1]

Appearance White to off-white powder [1]

Storage Temperature -20°C [1][2]

Table 2: Fluorescence Properties of Cleavage Product (7-Amino-4-methylcoumarin)

Property Wavelength (nm)

Excitation Maximum ~380

Emission Maximum ~460

Mechanism of Action and Application
The fundamental application of H-L-Ile-Amc TFA lies in its role as a fluorogenic substrate for

various aminopeptidases. In its intact form, the substrate exhibits minimal fluorescence. Upon

enzymatic cleavage of the amide bond between the L-isoleucine residue and the AMC moiety

by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate

of increase in fluorescence is directly proportional to the aminopeptidase activity, enabling

sensitive and continuous monitoring of the enzymatic reaction. This principle is foundational for

its use in biochemical assays and drug discovery, particularly in screening for enzyme

inhibitors.
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Figure 1: Enzymatic Cleavage of H-L-Ile-Amc
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Caption: Enzymatic cleavage of H-L-Ile-Amc by an aminopeptidase.

Experimental Protocols
Preparation of Stock Solutions
Due to the lack of specific quantitative solubility data for H-L-Ile-Amc TFA, it is recommended

to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide

(DMSO) or methanol, in which similar AMC substrates are known to be soluble.[2]

Protocol:

Accurately weigh a small amount of H-L-Ile-Amc TFA powder.

Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 1-10 mM.

Vortex briefly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated

freeze-thaw cycles.

General Aminopeptidase Activity Assay
This protocol provides a general framework for a 96-well plate-based fluorometric assay.

Optimal conditions (e.g., buffer composition, pH, substrate concentration) should be

determined empirically for each specific enzyme.
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Materials:

H-L-Ile-Amc TFA stock solution (e.g., 10 mM in DMSO)

Purified aminopeptidase or biological sample containing the enzyme

Assay buffer (e.g., Tris-HCl or HEPES buffer at a pH optimal for the enzyme)

96-well black, clear-bottom microplate

Fluorescence microplate reader

Procedure:

Prepare a working solution of H-L-Ile-Amc TFA by diluting the stock solution in the assay

buffer to the desired final concentration (e.g., 10-100 µM).

Add the enzyme/sample to the wells of the microplate.

Initiate the reaction by adding the H-L-Ile-Amc TFA working solution to each well.

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate

temperature.

Monitor the increase in fluorescence over time, with excitation at ~380 nm and emission at

~460 nm.

The rate of reaction is determined from the linear portion of the fluorescence versus time

plot.

Generation of an AMC Standard Curve
To quantify the amount of product formed, a standard curve using free 7-amino-4-

methylcoumarin is required.

Protocol:

Prepare a stock solution of 7-amino-4-methylcoumarin (e.g., 1 mM in DMSO).
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Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of

standards (e.g., 0-25 µM).

Add a fixed volume of each standard to the wells of a 96-well plate.

Measure the fluorescence of the standards using the same instrument settings as the

enzymatic assay.

Plot the fluorescence intensity versus the AMC concentration and perform a linear regression

to obtain the slope. This slope can be used to convert the rate of change in fluorescence

from the enzymatic assay into the rate of product formation (moles/minute).

Figure 2: General Workflow for Aminopeptidase Assay
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Caption: A typical workflow for an aminopeptidase assay using H-L-Ile-Amc TFA.

Data Interpretation and Considerations
Enzyme Kinetics: While specific kinetic parameters (Km and Vmax) for H-L-Ile-Amc TFA are

not readily available in the public domain, they can be determined experimentally by

measuring the initial reaction rates at varying substrate concentrations and fitting the data to

the Michaelis-Menten equation.

Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may

be non-linear due to the absorption of excitation or emission light by the components in the

well. It is important to work within a concentration range where the fluorescence response is

linear.

Compound Interference: When screening for inhibitors, it is crucial to test for potential

autofluorescence or quenching effects of the test compounds themselves.

Purity: The purity of H-L-Ile-Amc TFA is critical for accurate and reproducible results.

Commercially available substrates typically have a purity of >95%, which should be

confirmed by the supplier's certificate of analysis.

Synthesis Outline
A detailed, step-by-step synthesis protocol for H-L-Ile-Amc TFA is not widely published.

However, a common method for the synthesis of similar peptide-AMC conjugates involves the

coupling of an N-protected amino acid with 7-amino-4-methylcoumarin, followed by

deprotection. Solid-phase synthesis using a pre-loaded AMC resin is also a viable and efficient

approach for creating libraries of such substrates.
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Figure 3: Conceptual Synthesis Workflow
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Caption: A logical workflow for the chemical synthesis of H-L-Ile-Amc TFA.

This technical guide provides a foundational understanding of H-L-Ile-Amc TFA for its effective

application in research and development. For specific applications, further optimization of the

described protocols is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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